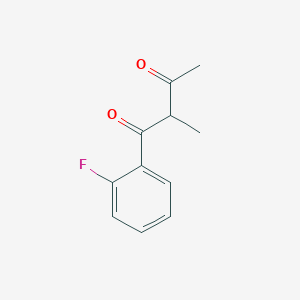

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione (CAS: 131513-64-9) is a fluorinated diketone derivative with the molecular formula C₈H₈FO₂S and a molar mass of 208.23 g/mol . Structurally, it features a 2-fluorophenyl group attached to a butane-1,3-dione backbone, with a methyl substituent at the C2 position. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, which may influence reactivity, solubility, and intermolecular interactions .

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate. This intermediate is then subjected to a Michael addition reaction with methyl vinyl ketone to yield the desired product . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione as an anticancer agent. The compound has demonstrated significant antimitotic activity against human tumor cells. For instance, it exhibited mean GI50/TGI values of 15.72/50.68 μM in tests conducted by the National Cancer Institute (NCI), indicating its potential for further development into therapeutic agents for cancer treatment .

Enzyme Inhibition

The compound's structural characteristics make it a candidate for enzyme inhibition studies. Similar compounds have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. The presence of a fluorine atom in the phenyl group enhances binding interactions, potentially leading to more effective inhibitors .

Synthesis and Chemical Reactivity

Synthetic Intermediates

this compound can serve as a versatile synthetic intermediate in organic synthesis. Its active methylene group allows for various chemical modifications, including Knoevenagel reactions, which can lead to the formation of more complex molecules with desired biological activities . The ability to functionalize the ketone groups further expands its utility in synthesizing derivatives with enhanced properties.

Photopolymerization and Electronics

The compound's electron-accepting properties make it suitable for applications in organic electronics. It can be used in the design of organic solar cells and photoinitiators for polymerization processes. Its derivatives have been employed as chromophores in non-linear optical (NLO) applications, showcasing their versatility in materials science .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-fluorophenyl)-2-methylbutane-1,3-dione, along with their synthesis, physicochemical properties, and applications:

Key Comparisons:

Substituent Effects on Reactivity and Yield The presence of electron-withdrawing groups (e.g., fluorine) enhances electrophilic reactivity but may reduce yields due to steric hindrance. For example, 1-(5-fluoro-2-hydroxyphenyl)-1,3-butanedione was synthesized in 47% yield , whereas non-fluorinated analogs like 2-(bis(methylthio)methylene)-1-phenylbutane-1,3-dione achieved 86% yield under milder conditions . The ortho-fluorine in this compound likely increases steric hindrance compared to para-fluorinated analogs, affecting crystallization and solubility .

Photophysical Properties

- Compounds with furyl or thienyl substituents (e.g., 1-(2-furyl)butane-1,3-dione) exhibit strong ESIPT behavior, a property exploited in fluorescent probes. In contrast, fluorophenyl derivatives show reduced ESIPT efficiency due to weaker hydrogen bonding in excited states .

Biological Activity Dichloro-substituted fluorophenyl diones (e.g., 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione) demonstrate pronounced cytotoxicity against leukemia cells, attributed to their planar aromatic cores and halogen-mediated DNA intercalation . Triazene-linked fluorophenyl diones (e.g., compound 6n in ) show high bioactivity against Schistosoma parasites (78% yield, 107–109°C melting point) , suggesting that nitrogen-rich side chains enhance antiparasitic effects compared to simple diketones.

Thermal and Physical Properties

- The para-fluorophenyl derivative 1-(4-fluorophenyl)-4-methylpentane-1,3-dione has a lower boiling point (100–110°C at 1 Torr) compared to ortho-substituted analogs, likely due to reduced molecular packing efficiency .

Biological Activity

1-(2-Fluorophenyl)-2-methylbutane-1,3-dione is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antidiabetic properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a diketone structure, which are critical in influencing its biological properties. The presence of the fluorine atom is known to enhance lipophilicity and possibly alter the pharmacokinetics of the compound.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. The National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. Key findings include:

- Cell Lines Tested : The compound was tested on approximately sixty cancer cell lines.

- Mean Growth Inhibition (GI50) : The compound exhibited a mean GI50 value of 15.72 μM, indicating effective growth inhibition in cancer cells.

- Specific Cell Line Efficacy :

- Non-Small Cell Lung Cancer (HOP-62) : GP = −17.47%

- CNS Cancer (SF-539) : GP = −49.97%

- Melanoma (MDA-MB-435) : GP = −22.59%

- Ovarian Cancer (OVCAR-8) : GP = −27.71%

- Prostate Cancer (DU-145) : GP = −44.35%

- Breast Cancer (MDA-MB-468) : GP = −15.65%

These results indicate that the compound has a broad spectrum of activity against various cancer types, particularly CNS and prostate cancers, where it showed the most potent effects .

Table 1: Anticancer Activity Summary

| Cell Line | GI50 (μM) | Growth Inhibition (%) |

|---|---|---|

| HOP-62 | <10 | -17.47 |

| SF-539 | <10 | -49.97 |

| MDA-MB-435 | <10 | -22.59 |

| OVCAR-8 | <10 | -27.71 |

| DU-145 | <10 | -44.35 |

| MDA-MB-468 | <10 | -15.65 |

Antidiabetic Activity

In addition to its anticancer properties, there are indications that this compound may possess antidiabetic activity through inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism.

- Inhibition Studies : Compounds similar in structure have shown varying degrees of α-glucosidase inhibition with IC50 values significantly lower than that of acarbose, a known antidiabetic drug.

Table 2: Antidiabetic Activity Comparison

| Compound | IC50 (μM) | Comparison to Acarbose |

|---|---|---|

| This compound | TBD | TBD |

| Acarbose | 873.34 ± 1.67 | Reference |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the diketone moiety can significantly influence biological activity. The presence of electron-withdrawing groups like fluorine enhances the binding affinity to target enzymes .

Case Studies

Several case studies have highlighted the efficacy of this compound in vitro:

- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis markers in MDA-MB-468 cells.

- Combination Therapy : Research indicated that when combined with other chemotherapeutic agents, the efficacy of this compound was enhanced, suggesting potential for use in combination therapies.

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-2-methylbutane-1,3-dione |

InChI |

InChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-5-3-4-6-10(9)12/h3-7H,1-2H3 |

InChI Key |

HUVRBXXVGQUNIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.